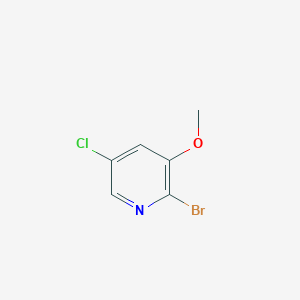
2-Bromo-5-chloro-3-methoxypyridine
Vue d'ensemble
Description
2-Bromo-5-chloro-3-methoxypyridine is a chemical compound with the molecular formula C6H5BrClNO . It is used as a reagent in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chloro-3-methoxypyridine consists of a pyridine ring substituted with bromo, chloro, and methoxy groups . The InChI code for this compound is1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-5-chloro-3-methoxypyridine are not mentioned in the search results, it is known to be used as a reagent in various chemical reactions .Physical And Chemical Properties Analysis
2-Bromo-5-chloro-3-methoxypyridine has a molecular weight of 222.47 g/mol . It is a solid at room temperature . Other physical and chemical properties such as its boiling point, melting point, and density are not specified in the search results .Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
This compound can serve as a building block for synthesizing bioactive molecules, such as αvβ3 antagonists , which are important in cancer therapy and osteoporosis treatment .
Receptor Antagonist Development
It may be used in the development of selective somatostatin sst3 receptor antagonists , which have potential therapeutic applications in endocrine and nervous system disorders .
Cross-Coupling Reactions
The compound could be a reactant in Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions, which are pivotal in creating complex organic molecules for pharmaceuticals and agrochemicals .
Fluorescent Materials Synthesis
Given the importance of pyridine derivatives in fluorescent materials, 2-Bromo-5-chloro-3-methoxypyridine might be utilized in synthesizing these materials for imaging and diagnostic purposes .
Dye Manufacturing
The compound could also play a role in the synthesis of dyes, leveraging its pyridine core structure, which is common in many dye molecules .
Natural Compound Synthesis
It may be involved in synthesizing natural compounds, given that pyridine derivatives are often found in natural products with various biological activities .
Safety And Hazards
When handling 2-Bromo-5-chloro-3-methoxypyridine, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be worn, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection . It should be stored in a dark place, sealed, and at room temperature .
Relevant Papers The search results did not provide specific papers related to 2-Bromo-5-chloro-3-methoxypyridine .
Propriétés
IUPAC Name |
2-bromo-5-chloro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQNSONLVQEQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597890 | |
| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-methoxypyridine | |
CAS RN |
127561-71-1 | |
| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127561-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloro-3-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
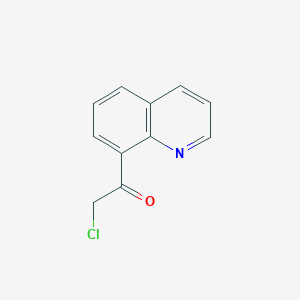
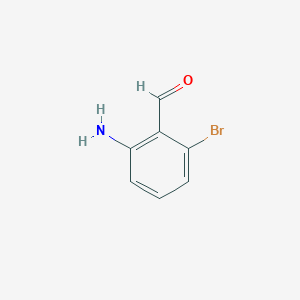
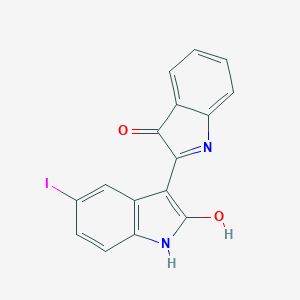

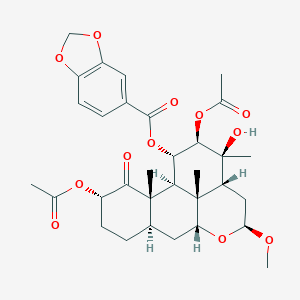
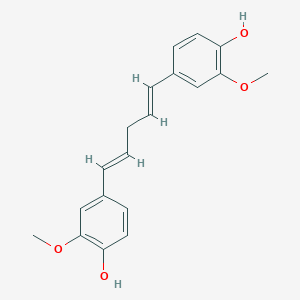
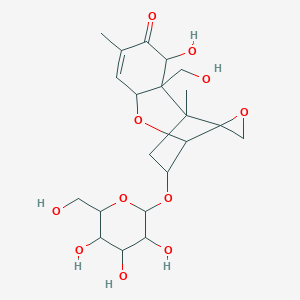


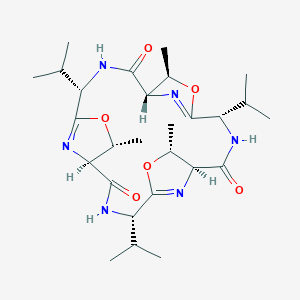
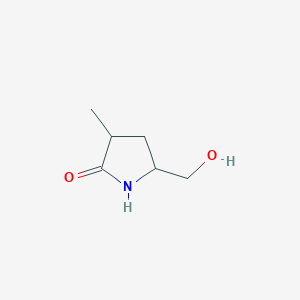

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)